molecular formula CH4N4O B1196799 Nitrosoguanidine CAS No. 674-81-7

Nitrosoguanidine

Cat. No. B1196799
CAS RN: 674-81-7
M. Wt: 88.07 g/mol
InChI Key: WTLKTXIHIHFSGU-UHFFFAOYSA-N
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Description

Nitrosoguanidine, also known as 1-Methyl-3-nitro-1-nitrosoguanidine, is a compound with the linear formula CH3N(NO)C(=NH)NHNO2 . It is used as a biochemical tool in various experimental settings .


Synthesis Analysis

Nitrosoguanidine compounds can be analyzed by LC-MS after catalytic reduction using a palladium modified graphitic carbon nitride catalyst . The reduction process involves sodium borohydride and provides improved sensitivity compared to traditional palladium modified activated carbon .


Molecular Structure Analysis

The molecular structure of Nitrosoguanidine has been studied using X-ray crystallography and computational analysis . The results from these studies are in excellent agreement with the most stable gaseous configurations derived from ab initio calculations .


Chemical Reactions Analysis

Nitrosoguanidine is known to form an extremely stable Ni(II) complex in aqueous solution . It has also been used as a source of diazomethane when reacted with aqueous potassium hydroxide .


Physical And Chemical Properties Analysis

Nitrosoguanidine compounds have low lipophilicity and are not amenable for preconcentration from water . They are also known for their high thermal and chemical stability .

Scientific Research Applications

  • Mutagenesis in Microorganisms : Nitrosoguanidine is recognized as a powerful mutagen, particularly in the field of microbial genetics. For instance, it has been used to induce mutations in Escherichia coli, showing specificity for chromosome regions in replication, which aids in understanding DNA replication and chromosome mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971). Similarly, its mutagenic action has been studied in Bacillus subtilis, contributing to the understanding of molecular mechanisms of mutagenicity (Yoshida & Yuki, 1968).

  • Cancer Research : In cancer research, nitrosoguanidine has been used to test its activity against various types of tumors in mice, such as leukemia and sarcoma. It showed effectiveness against all the tested ascites tumors except one (Greene & Greenberg, 1960). Additionally, it has been utilized to produce adenocarcinoma in the glandular stomach of rats, contributing to cancer etiology studies (Sugimura, Fujimura, & Baba, 1970).

  • Genetic Research in Animal Cells : Nitrosoguanidine's mutagenesis effect has also been investigated in animal cells, like hamster cells. Studies have revealed differences in the response to nitrosoguanidine between bacteria and animal cells (Orkin & Littlefield, 1971).

  • Environmental Contamination Analysis : Beyond its biological applications, nitrosoguanidine has been analyzed in environmental contexts. For example, its presence in soil and water as a contaminant has been studied, with methods developed for its sensitive detection (Voloshenko Rossin et al., 2017).

  • Mutation Research in Plants : The mutagenic effects of nitrosoguanidine on higher plants have been explored, with its action being influenced by factors like temperature and pH. This research contributes to our understanding of genetic changes in plants (Kaul, 1969).

  • Antimicrobial Activity : Nitrosoguanidine has also been shown to possess antimicrobial activity against various bacteria and fungi, and has been compared to antibiotics like penicillin in its effectiveness (Hunt & Pittillo, 1968).

Safety And Hazards

Nitrosoguanidine is a self-reactive substance and poses a risk of explosion when heated . It is also classified as a probable human carcinogen .

Future Directions

Nitrosoguanidine has been used in various research studies, including those focused on the regulation of vitamin K2 production and the amelioration of chronic atrophic gastritis . Its potential for future applications in these and other areas continues to be explored.

properties

IUPAC Name

2-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLKTXIHIHFSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217756
Record name Nitrosoguanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosoguanidine

CAS RN

674-81-7
Record name N-Nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoguanidine
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Record name Nitrosoguanidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670
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Record name Nitrosoguanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56,800
Citations
T Sugimura, M Nagao, Y Okada - Nature, 1966 - nature.com
N-Methyl-N′-nitro-N-nitrosoguanidine (NG) is known to be a potent mutagenic substance for Escherichia coli 1 , Salmonella typhimurium 2 , and Chlamydomonas reinhardi 3 . …
Number of citations: 155 www.nature.com
S Rice, MY Cheng, RE Cramer, M Mandel… - Journal of the …, 1984 - ACS Publications
yV-Methyl-TV-nitro-TV-nitrosoguanidine (MNNG, C2H5N5O3) has been shown to be a nitrimine, ONN (CH3) C-(NH2) NN02, by crystallographic methods in the solidand by 15N NMR in …
Number of citations: 33 pubs.acs.org
RL Wurdeman, KM Church, B Gold - Journal of the American …, 1989 - ACS Publications
The formation of A7-methylguanine (7V7-MeG) in a sequence-characterized 5'-32P-end-labeled DNA restriction fragment by a series of methylating agents, A-methyl-TV-nitrosourea (…
Number of citations: 65 pubs.acs.org
M Koi, A Umar, DP Chauhan, SP Cherian… - Cancer research, 1994 - AACR
The human colon tumor cell line HCT 116 is known to have a homozygous mutation in the mismatch repair gene hMLH1 on human chromosome 3, to exhibit microsatellite instability, …
Number of citations: 624 aacrjournals.org
Y Kuroiwa, Y Ishii, T Umemura, K Kanki… - Cancer …, 2007 - Wiley Online Library
Combined treatment with several phenolic antioxidants and sodium nitrite (NaNO 2 ) has already shown to enhance rat forestomach carcinogenesis. In the present experiment, effects of …
Number of citations: 25 onlinelibrary.wiley.com
M Miyauchi, H Nakamura, F Furukawa, HY Son… - Cancer letters, 2002 - Elsevier
The effects of sodium nitrite (NaNO 2 ), in combination with one of three antioxidants, tert-butylhydroquinone (TBHQ), α-tocopherol (α-Toc) and propyl gallate (PG), on N-methyl-N′-nitro…
Number of citations: 39 www.sciencedirect.com
SK Clinton, DG Bostwick, LM Olson, HJ Mangian… - Cancer research, 1988 - AACR
This study was conducted to determine the effects of ammonium acetate alone or in combination with sodium cholate upon N-methyl-N′-nitro-N-nitrosoguanidine (MNNG)-induced …
Number of citations: 132 aacrjournals.org
SJ Danon, KA Eaton - Helicobacter, 1998 - Wiley Online Library
Background. The aim of this study was to determine whether gastric epithelial proliferation due to gastric Helicobacter infection in mice represents a preneoplastic lesion. Materials and …
Number of citations: 19 onlinelibrary.wiley.com
T Yoshikawa, S Kimura, T Hatano, K Okamoto… - Food and chemical …, 2002 - Elsevier
Previously we reported that beer is antimutagenic against several food-derived mutagens including heterocyclic amines. We describe here the isolation and identification of …
Number of citations: 30 www.sciencedirect.com
BS Reddy, JH Weisburger, T Narisawa, EL Wynder - Cancer research, 1974 - AACR
The effect of intestinal microflora on the sensitivity of the colon to the carcinogenic effect of 1,2-dimethylhydrazine (DMH), which needs metabolic activation, and N-methyl-N′-nitro-N-…
Number of citations: 192 aacrjournals.org

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